![molecular formula C11H12N4O B2904481 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one CAS No. 2175978-58-0](/img/structure/B2904481.png)
1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one
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Description
1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one, also known as MPA, is a heterocyclic compound that has been studied for its potential use in scientific research. MPA is a pyrazinone derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In particular, derivatives of this compound have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of liver fibrosis . These studies suggest that such compounds could be developed into novel anti-fibrotic drugs.
Pharmacological Applications
In pharmacology, the pyrimidine moiety of the compound is considered a privileged structure due to its wide range of biological activities. Pyrimidine derivatives, including those related to 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one, are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . This makes them valuable for drug discovery and development.
Biochemical Research
The compound’s derivatives are used in biochemical research to study the inhibition of collagen expression and hydroxyproline content in cell culture mediums. This is crucial for understanding the biochemical pathways involved in fibrotic diseases and for developing targeted therapies .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating novel heterocyclic compounds with potential biological activities. It’s used to design and synthesize libraries of new compounds that can be evaluated for various biological activities .
properties
IUPAC Name |
1-methyl-3-[(6-methylpyridin-2-yl)amino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-4-3-5-9(13-8)14-10-11(16)15(2)7-6-12-10/h3-7H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBUWJBYCEGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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